Cas no 148960-40-1 (4,6-difluoro-2,3-dihydro-1H-inden-1-amine)

4,6-Difluoro-2,3-dihydro-1H-inden-1-amine is a fluorinated indane derivative with a primary amine functional group at the 1-position. Its unique structure, featuring two fluorine substituents at the 4- and 6-positions, enhances its electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The difluoro substitution pattern improves metabolic stability and bioavailability, while the amine group allows for further functionalization via amidation, reductive amination, or other derivatization reactions. This compound is particularly useful in the development of bioactive molecules, including enzyme inhibitors and receptor modulators, due to its rigid indane scaffold and fluorine-induced lipophilicity. High purity and consistent quality ensure reliable performance in research and industrial applications.
4,6-difluoro-2,3-dihydro-1H-inden-1-amine structure
148960-40-1 structure
Product Name:4,6-difluoro-2,3-dihydro-1H-inden-1-amine
CAS No:148960-40-1
MF:C9H9F2N
MW:169.171269178391
MDL:MFCD07373917
CID:100340
PubChem ID:16244319
Update Time:2025-09-27

4,6-difluoro-2,3-dihydro-1H-inden-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1H-Inden-1-amine,4,6-difluoro-2,3-dihydro-
    • 4,6-DIFLUORO-INDAN-1-YLAMINE HYDROCHLORIDE
    • 4,6-DIFLUORO-2,3-DIHYDRO-1H-INDEN-1-AMINE
    • 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine HCl
    • CS-0271275
    • 1H-INDEN-1-AMINE, 4,6-DIFLUORO-2,3-DIHYDRO-
    • SCHEMBL4521574
    • MFCD07373917
    • (1R)-4,6-DIFLUORO-2,3-DIHYDRO-1H-INDEN-1-AMINE
    • AS-49818
    • AB38294
    • AKOS005265281
    • (1S)-4,6-DIFLUORO-2,3-DIHYDRO-1H-INDEN-1-AMINE
    • N10992
    • AB38296
    • 148960-40-1
    • EN300-1081942
    • AB38299
    • SY244720
    • 1-Amino-4,6-difluoroindane
    • 4,6-difluoro-2,3-dihydro-1H-inden-1-amine
    • MDL: MFCD07373917
    • Inchi: 1S/C9H9F2N/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4,9H,1-2,12H2
    • InChI Key: PMEWWUGTAKIVBC-UHFFFAOYSA-N
    • SMILES: FC1=CC(=CC2=C1CCC2N)F

Computed Properties

  • Exact Mass: 169.07000
  • Monoisotopic Mass: 169.07030562g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.02000
  • LogP: 2.61110

4,6-difluoro-2,3-dihydro-1H-inden-1-amine Pricemore >>

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4,6-difluoro-2,3-dihydro-1H-inden-1-amine Related Literature

Additional information on 4,6-difluoro-2,3-dihydro-1H-inden-1-amine

Professional Introduction to 4,6-difluoro-2,3-dihydro-1H-inden-1-amine (CAS No. 148960-40-1)

4,6-difluoro-2,3-dihydro-1H-inden-1-amine, with the CAS number 148960-40-1, is a fluorinated heterocyclic amine that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of indene derivatives, characterized by its fused benzene and cyclohexane rings, with functional groups that include fluorine atoms and an amine moiety. The presence of fluorine atoms in the molecular structure imparts unique electronic and steric properties, making this compound a promising candidate for various biological and chemical applications.

The synthesis of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine involves multi-step organic transformations, typically starting from readily available precursors such as indene or its derivatives. The introduction of fluorine atoms at the 4 and 6 positions is achieved through selective fluorination reactions, which can be carried out using various fluorinating agents. The subsequent formation of the amine group at the 1-position is often achieved through nucleophilic substitution or reduction reactions. The precise control of reaction conditions is crucial to ensure high yield and purity, as well as to minimize the formation of unwanted byproducts.

In recent years, there has been a growing interest in fluorinated indene derivatives due to their potential pharmacological properties. The fluorine atoms in these compounds can influence their metabolic stability, binding affinity to biological targets, and overall bioavailability. For instance, studies have shown that fluorinated aromatic compounds often exhibit enhanced lipophilicity and resistance to enzymatic degradation, which are desirable characteristics for drug candidates.

4,6-difluoro-2,3-dihydro-1H-inden-1-amine has been investigated for its potential role in the development of novel therapeutic agents. Its structural framework suggests that it may interact with various biological targets, including enzymes and receptors involved in signal transduction pathways. Preliminary computational studies have indicated that this compound could exhibit inhibitory activity against certain kinases and other enzymes relevant to inflammatory and oncological diseases. These findings have prompted further experimental investigations to validate these predictions.

The pharmacokinetic properties of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine are also of great interest. Fluorinated compounds are known to exhibit prolonged half-lives due to their improved metabolic stability. This characteristic could be particularly beneficial for drugs that require sustained therapeutic levels in the body. Additionally, the amine group provides a site for further functionalization, allowing for the development of prodrugs or derivatives with enhanced pharmacological profiles.

Recent advancements in synthetic methodologies have enabled the efficient preparation of complex fluorinated indene derivatives like 4,6-difluoro-2,3-dihydro-1H-inden-1-amine. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing the desired molecular architecture with high precision. These methods not only improve yield but also allow for greater control over regioselectivity and stereochemistry, which are critical factors in drug design.

The biological activity of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine has been explored in several preclinical studies. Initial experiments have shown promising results in vitro, where the compound demonstrated inhibitory effects on selected enzymatic targets. These findings have encouraged researchers to proceed with in vivo studies to assess its efficacy and safety profiles. The use of animal models will provide valuable insights into how this compound behaves within a complex biological system and will help determine its potential as a lead compound for further drug development.

The development of novel pharmaceuticals relies heavily on the availability of high-quality starting materials and intermediates. 4,6-difluoro-2,3-dihydro-1H-inden-1-amine, with its unique structural features, represents an important building block for synthetic chemists working on drug discovery projects. Its versatility allows for modifications at multiple sites within the molecule, enabling the creation of a diverse library of derivatives with tailored pharmacological properties.

The future prospects for 4,6-difluoro-2,3-dihydro-1H-inden-1-amine are promising given its potential applications in medicinal chemistry. As research continues to uncover new biological targets and synthetic strategies, this compound is likely to play a significant role in the development of next-generation therapeutics. Collaborative efforts between synthetic chemists and biologists will be essential to fully realize its therapeutic potential.

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